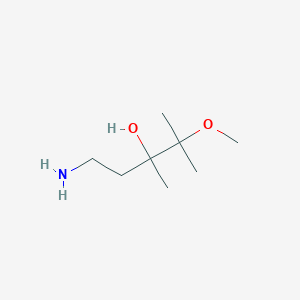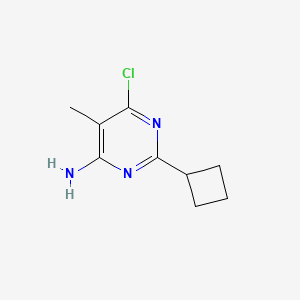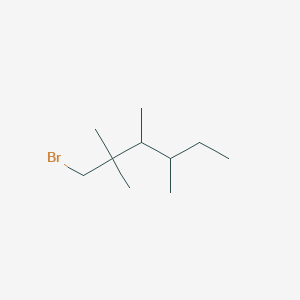
1-Fluoro-2-oxocyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-oxocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C7H9FO3 It is a fluorinated derivative of cyclohexanone carboxylic acid, characterized by the presence of a fluorine atom at the 1-position and a ketone group at the 2-position
Vorbereitungsmethoden
The synthesis of 1-Fluoro-2-oxocyclohexane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the fluorination of 2-oxocyclohexane-1-carboxylic acid using a fluorinating agent such as Selectfluor. The reaction typically takes place in an organic solvent like acetonitrile, under controlled temperature conditions to ensure selective fluorination at the desired position .
Industrial production methods for this compound may involve more scalable processes, such as continuous flow fluorination, which allows for better control over reaction parameters and higher yields. These methods are designed to meet the demands of large-scale production while maintaining the purity and quality of the final product .
Analyse Chemischer Reaktionen
1-Fluoro-2-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-fluoro-2-hydroxycyclohexane-1-carboxylic acid.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with strong oxidizing agents like potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-oxocyclohexane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Fluorinated compounds are often used in drug design to improve the pharmacokinetic properties of pharmaceuticals. This compound can be a precursor for developing new drugs with enhanced efficacy and stability.
Wirkmechanismus
The mechanism of action of 1-Fluoro-2-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s reactivity and binding affinity to enzymes and receptors. This can lead to alterations in metabolic pathways and enzyme activity, making it a valuable tool for studying biochemical processes .
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-oxocyclohexane-1-carboxylic acid can be compared with other similar compounds, such as:
2-Oxocyclohexane-1-carboxylic acid: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
1-Fluoro-4-oxocyclohexane-1-carboxylic acid: Similar structure but with the ketone group at a different position, leading to variations in reactivity and applications.
Ethyl 1-fluoro-2-oxocyclohexane-1-carboxylate: An ester derivative with different solubility and reactivity properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various specialized applications.
Eigenschaften
Molekularformel |
C7H9FO3 |
|---|---|
Molekulargewicht |
160.14 g/mol |
IUPAC-Name |
1-fluoro-2-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H9FO3/c8-7(6(10)11)4-2-1-3-5(7)9/h1-4H2,(H,10,11) |
InChI-Schlüssel |
LOQMXTZUUFOTKQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C(=O)C1)(C(=O)O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-Bromo-3-(trifluoromethyl)-1H-pyrazol-1-YL]propan-1-amine](/img/structure/B13176856.png)
![4-[4-(Hydroxymethyl)piperidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13176863.png)
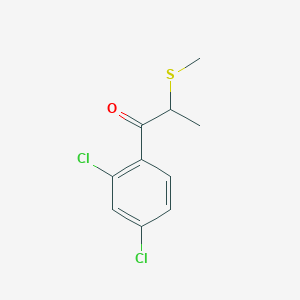


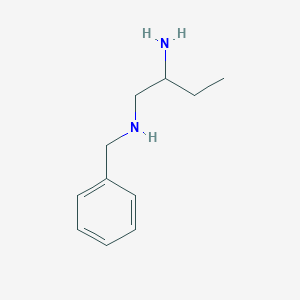
methanol](/img/structure/B13176889.png)

![1-Oxa-8-azaspiro[4.5]decan-4-one](/img/structure/B13176907.png)
![2,3-Dihydrospiro[indene-1,2'-oxirane]-3'-carbonitrile](/img/structure/B13176915.png)
![(2R)-2-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid;hydrochloride](/img/structure/B13176919.png)
